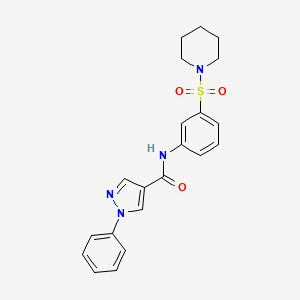
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide is a chemical compound that belongs to the class of sulfonylurea drugs. This compound has received significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide involves binding to the sulfonylurea receptor on the beta cells of the pancreas. This binding leads to the closure of ATP-sensitive potassium channels, which causes depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the stimulation of insulin release, which helps to regulate blood sugar levels. In addition, this compound has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it may not be suitable for all types of experiments, as its effects may be limited to certain cell types or physiological processes.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide. One area of interest is the development of more potent and selective compounds that can be used in the treatment of diabetes and cancer. Another area of interest is the investigation of the potential side effects of this compound, as well as its interactions with other drugs and compounds. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound in the treatment of diabetes and cancer.
Métodos De Síntesis
The synthesis method of 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with methanesulfonyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide has been studied extensively for its potential use in the treatment of diabetes. It works by stimulating the release of insulin from the pancreas, which helps to regulate blood sugar levels. In addition, this compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-chloro-N-cyclopropyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(15,16)10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIRDPGSLUIQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)




![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)

![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)